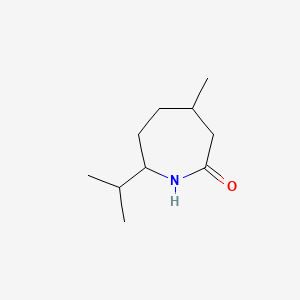

Hexahydro-7-isopropyl-4-methyl-2H-azepin-2-one hydrochloride

Description

Hexahydro-7-isopropyl-4-methyl-2H-azepin-2-one hydrochloride is a heterocyclic compound featuring a seven-membered azepine ring with a ketone group (azepin-2-one core). This compound is structurally related to bioactive azepine derivatives, which are known for their roles in central nervous system (CNS) therapeutics, including antidepressants and anxiolytics . Synonyms include 4-methyl-7-propan-2-yl-2-azepanone hydrochloride and 1-isopropyl methylhexanone isoxime hydrochloride .

Properties

CAS No. |

31967-00-7 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

4-methyl-7-propan-2-ylazepan-2-one |

InChI |

InChI=1S/C10H19NO/c1-7(2)9-5-4-8(3)6-10(12)11-9/h7-9H,4-6H2,1-3H3,(H,11,12) |

InChI Key |

PUUQDDMRHVFUDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(NC(=O)C1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-7-isopropyl-4-methyl-2H-azepin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the azepinone ring. The reaction conditions often include the use of acidic or basic catalysts, and the process may require heating to facilitate the cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The industrial synthesis may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-7-isopropyl-4-methyl-2H-azepin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that hexahydro-7-isopropyl-4-methyl-2H-azepin-2-one hydrochloride may possess antimicrobial effects. This property suggests its potential as a candidate for developing new antimicrobial agents. Research is ongoing to explore the mechanisms behind its antimicrobial action and optimize its efficacy against various pathogens.

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In vitro studies have demonstrated its ability to inhibit nitric oxide production in activated macrophages, which is crucial for controlling inflammation . This suggests that this compound could be utilized in treatments for inflammatory diseases.

Synthesis and Production Methods

The synthesis of this compound can be achieved through various chemical pathways, including cyclization reactions involving appropriate precursors. These synthetic routes are essential for producing the compound in sufficient quantities for research and application purposes.

Bioactivity Assessment

A study conducted on the bioactivity of this compound involved assessing its effect on cell lines treated with lipopolysaccharides (LPS). The results indicated a significant reduction in inflammatory markers, supporting its potential use in therapeutic formulations aimed at reducing inflammation .

Interaction Studies

Research has also focused on the interactions of this compound with other biological molecules. These studies aim to elucidate the compound's mechanism of action and how it can be optimized for enhanced biological activity.

Mechanism of Action

The mechanism of action of Hexahydro-7-isopropyl-4-methyl-2H-azepin-2-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

A. Diazepam (7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one)

- Structure : A fused benzodiazepine with a benzene ring attached to a diazepine ring.

- Key Differences : Diazepam lacks the azepin-2-one core and features chlorine and phenyl substituents.

- Activity : Primarily anxiolytic and muscle relaxant, acting via GABA receptor modulation. Hexahydro-7-isopropyl-4-methyl-2H-azepin-2-one hydrochloride’s mechanism remains uncharacterized but may share nitrogen-heterocycle-mediated bioactivity .

B. Imipramine (5-(3-Dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine)

- Structure : A tricyclic dibenzazepine with a tertiary amine side chain.

- Key Differences: Imipramine’s fused aromatic system contrasts with the monocyclic azepinone core.

- Activity: Antidepressant via norepinephrine/serotonin reuptake inhibition. The target compound’s simpler structure may limit similar broad-spectrum activity but could offer targeted effects .

C. Levomenthol Isoxime Derivatives

- Structure: Derivatives like levo-menthone isoxime hydrochloride share isoxime functionalization but lack the azepinone ring.

- Activity: Used in fragrances and mild analgesics.

Research Findings and Gaps

- Cytotoxic Potential: Azepine derivatives, including benzoazepines, have demonstrated cytotoxicity in cancer cell lines. The target compound’s isopropyl and methyl groups may enhance lipophilicity, improving membrane permeability .

- Structural Limitations : Unlike diazepam or imipramine, the absence of aromatic rings in the target compound may reduce binding affinity to classical CNS targets, necessitating structural optimization for therapeutic use.

Biological Activity

Hexahydro-7-isopropyl-4-methyl-2H-azepin-2-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique azepine ring structure, which contributes to its pharmacological properties. The molecular formula is , and it typically exists in a hydrochloride salt form to enhance solubility and stability.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, specifically:

- Dopamine D2 Receptors : Research indicates that modifications in the hexahydro-1,4-diazepine ring can significantly enhance binding affinity to dopamine D2 receptors. This receptor interaction is crucial for developing treatments for conditions like nausea and emesis induced by chemotherapeutic agents .

- Serotonin 5-HT3 Receptors : The compound also exhibits antagonistic activity against serotonin 5-HT3 receptors, which are involved in the regulation of nausea and vomiting. The combination of D2 and 5-HT3 receptor antagonism may provide therapeutic benefits for patients undergoing cancer treatments .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Receptor | Binding Affinity (IC50) | Reference |

|---|---|---|---|

| Dopamine D2 Receptor | D2 | 198 nM | |

| Serotonin 5-HT3 Receptor | 5-HT3 | 1.86 nM |

Case Studies

- Antiemetic Properties : In vivo studies have shown that hexahydro derivatives exhibit significant antiemetic effects when tested in animal models. These properties are attributed to their dual action on dopamine D2 and serotonin 5-HT3 receptors, making them potential candidates for treating chemotherapy-induced nausea .

- Pharmacokinetics : A study examining the pharmacokinetics of hexahydro derivatives indicated favorable absorption and distribution characteristics, suggesting that these compounds could be effectively utilized in clinical settings .

- Toxicology Reports : Toxicological assessments have been conducted to evaluate the safety profile of hexahydro derivatives. These studies report low toxicity levels at therapeutic doses, supporting their potential use in human medicine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hexahydro-7-isopropyl-4-methyl-2H-azepin-2-one hydrochloride, and how can purity be validated during synthesis?

- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to monitor reaction progress. Validate purity using USP guidelines for resolution (R ≥ 1.5 between related compounds) as per pharmacopeial standards . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H/C) with mass spectrometry (MS) to verify molecular ions and fragmentation patterns.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodology : Employ single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Refinement should use SHELXL (via the SHELX suite) for small-molecule crystallography due to its robustness in handling hydrogen atom positioning and thermal displacement parameters. For twinned or high-resolution macromolecular data, SHELXPRO is recommended for post-refinement analysis .

Q. What analytical techniques are critical for distinguishing stereoisomers or degradation products of this compound?

- Methodology : Chiral chromatography (e.g., Chiralpak® IG-3 column) with polar organic mobile phases (e.g., ethanol/heptane) can resolve stereoisomers. For degradation products, use LC-MS with electrospray ionization (ESI) to detect low-abundance impurities. Reference USP monographs for relative retention time (RRT) thresholds (e.g., RRT < 0.5 for early-eluting impurities) .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., in vitro vs. in vivo efficacy) for this compound be resolved?

- Methodology : Perform dose-response studies across multiple cell lines (e.g., HEK293, HepG2) to assess cell permeability and efflux ratios. Cross-validate with in vivo pharmacokinetic (PK) studies using LC-MS/MS quantification in plasma/tissue homogenates. Analyze discrepancies using multivariate regression to identify confounding variables (e.g., protein binding, metabolic stability) .

Q. What strategies mitigate the impact of stereochemical impurities on biological activity?

- Methodology : Synthesize enantiomerically pure intermediates via asymmetric catalysis (e.g., Sharpless epoxidation). Use dynamic nuclear Overhauser effect (dNOE) NMR to confirm stereochemical integrity. For activity assays, employ isothermal titration calorimetry (ITC) to compare binding affinities of enantiomers vs. racemic mixtures .

Q. How can computational modeling predict the environmental fate of this compound, and what experimental validation is required?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite™) to estimate biodegradation half-lives and bioaccumulation potential. Validate via OECD 301F ready biodegradability tests and high-resolution mass spectrometry (HRMS) to track transformation products in simulated aquatic systems .

Q. What protocols optimize crystallization conditions for this compound in polymorph screening?

- Methodology : Use solvent-mediated crystallization in a 96-well plate format with varying solvent combinations (e.g., ethanol/water, acetone/dichloromethane). Monitor nucleation via polarized light microscopy. Refine crystal packing using Mercury® software to analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Data Contradiction & Ethical Considerations

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

- Methodology : Conduct comparative toxicity assays (e.g., Ames test, micronucleus assay) under standardized OECD guidelines. Use meta-analysis tools (e.g., RevMan) to harmonize data from conflicting studies, adjusting for variables like exposure duration or species-specific metabolic pathways. Transparently report limitations in methodology sections .

Q. What ethical frameworks govern the use of this compound in preclinical studies?

- Methodology : Adhere to institutional animal care guidelines (e.g., AAALAC accreditation) for in vivo studies. For human cell lines, obtain ethics committee approval and document informed consent for donor-derived materials. Reference the Declaration of Helsinki for risk-benefit assessments in experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.